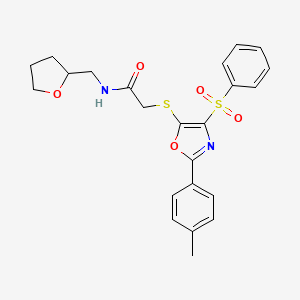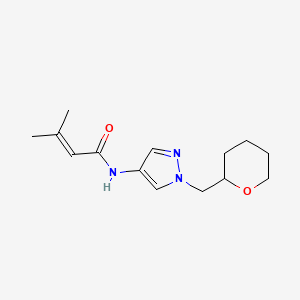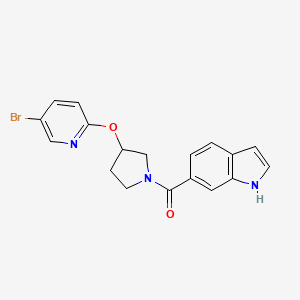![molecular formula C17H11Cl2NO3 B2513039 [5-(4-Chlorophényl)-1,2-oxazol-3-yl]méthyl 4-chlorobenzoate CAS No. 338777-07-4](/img/structure/B2513039.png)
[5-(4-Chlorophényl)-1,2-oxazol-3-yl]méthyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate” is a chemical compound with the molecular formula C17H11Cl2NO3 . It has a molecular weight of 348.18 . The compound is a solid in its physical form .
Synthesis Analysis
The synthesis of this compound involves several steps. Starting from 4-chlorobenzoic acid, the compound undergoes esterification with methanol and subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The InChI code for the compound is 1S/C17H11Cl2NO3/c18-13-5-1-11(2-6-13)16-9-15(20-23-16)10-22-17(21)12-3-7-14(19)8-4-12/h1-9H,10H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it undergoes room temperature Pd-mediated hydrodehalogenation with KF and polymethylhydrosiloxane (PMHS) to yield methyl benzoate . It also undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .Physical And Chemical Properties Analysis
The compound is a solid in its physical form . It has a molecular weight of 348.18 . The InChI code for the compound is 1S/C17H11Cl2NO3/c18-13-5-1-11(2-6-13)16-9-15(20-23-16)10-22-17(21)12-3-7-14(19)8-4-12/h1-9H,10H2 , which provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du “[5-(4-Chlorophényl)-1,2-oxazol-3-yl]méthyl 4-chlorobenzoate” :
Applications antivirales
La recherche a montré que les dérivés du this compound présentent des propriétés antivirales significatives. Ces composés ont été testés contre divers virus, y compris le virus de la mosaïque du tabac (TMV), démontrant un potentiel en tant qu'agents antiviraux . Le mécanisme implique l'inhibition de la réplication virale, ce qui en fait des candidats prometteurs pour le développement de médicaments antiviraux.
Applications antibactériennes
Le composé a également été étudié pour ses propriétés antibactériennes. Des études indiquent qu'il peut inhiber la croissance de plusieurs souches bactériennes, y compris les bactéries Gram-positives et Gram-négatives . Cela en fait un candidat potentiel pour le développement de nouveaux agents antibactériens, en particulier face à la résistance croissante aux antibiotiques.
Applications antifongiques
En plus de ses propriétés antivirales et antibactériennes, le this compound s'est avéré efficace contre divers agents pathogènes fongiques . Cela inclut les ravageurs agricoles courants, ce qui suggère son utilisation dans le développement de fongicides pour la protection des cultures.
Applications anticancéreuses
La recherche a indiqué que les dérivés de ce composé peuvent posséder des propriétés anticancéreuses. Ces composés ont été testés in vitro contre diverses lignées de cellules cancéreuses, montrant un potentiel pour inhiber la prolifération cellulaire et induire l'apoptose . Cela ouvre des possibilités pour leur utilisation dans le traitement du cancer.
Applications antioxydantes
Enfin, le this compound a été étudié pour ses propriétés antioxydantes. Il a montré la capacité à piéger les radicaux libres et à réduire le stress oxydatif, ce qui pourrait avoir diverses applications thérapeutiques, y compris la prévention des maladies liées au stress oxydatif.
Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides [Synthesis and antitubercular activity of new -5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides : Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides : [Synthesis and antitubercular activity of new -5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives : Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides : Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds with the 1,3,4-oxadiazole ring system have shown a wide variety of pharmacological activities .
Mode of Action
It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Propriétés
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c18-13-5-1-11(2-6-13)16-9-15(20-23-16)10-22-17(21)12-3-7-14(19)8-4-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXKRYXEHLHHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2512958.png)

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2512961.png)
![5-Chloro-6-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2512965.png)

![1-[(4-tert-butylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2512967.png)



![2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2512974.png)
![1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one](/img/structure/B2512975.png)

![2-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2512978.png)
